2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide
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Overview
Description
2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide is a complex organic compound that features an imidazole ring, a benzyl group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple stepsThe final step involves the acylation of the imidazole derivative with 2,4-dimethoxyphenylacetic acid under specific reaction conditions such as the use of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide for oxidation), reducing agents (e.g., lithium aluminum hydride for reduction), and nucleophiles (e.g., sodium methoxide for substitution). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl moiety .
Scientific Research Applications
2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. The benzyl and dimethoxyphenyl groups can interact with hydrophobic pockets in proteins, influencing their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate
- 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde
- 2-(1H-imidazol-1-yl)benzoic acid
Uniqueness
Compared to similar compounds, 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide is unique due to the presence of both the benzyl and dimethoxyphenyl groups. These groups enhance its potential interactions with biological targets and its versatility in synthetic applications .
Properties
IUPAC Name |
2-(1-benzylimidazol-2-yl)sulfanyl-N-(2,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-25-16-8-9-17(18(12-16)26-2)22-19(24)14-27-20-21-10-11-23(20)13-15-6-4-3-5-7-15/h3-12H,13-14H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWWYPRKHHVDHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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